molecular formula C18H21F2N3O2S B2605768 4-fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide CAS No. 1049444-81-6

4-fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide

Cat. No. B2605768
CAS RN: 1049444-81-6
M. Wt: 381.44
InChI Key: DMXOBROEEMAQRE-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It has been widely studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Carbonic Anhydrase Inhibition

A key application area for this compound is in the inhibition of carbonic anhydrases, enzymes critical in various physiological functions. Research by Congiu et al. (2015) synthesized a series of benzenesulfonamide derivatives, including compounds similar to 4-fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide, demonstrating potent inhibitory activity against human carbonic anhydrase isoforms, particularly those associated with tumors, such as hCA IX and XII. These findings suggest potential pharmacologic applications in tumor management and treatment (Congiu et al., 2015).

Anticonvulsant Action

Mishra et al. (2017) explored benzenesulfonamide derivatives for their inhibitory action against human carbonic anhydrase isoforms and their anticonvulsant efficacy. Some derivatives showed potent seizure protection in animal models, indicating the potential of such compounds, including variations of this compound, in treating epilepsy and related conditions (Mishra et al., 2017).

Antimicrobial Activity

The antimicrobial potential of fluoroquinolone derivatives, structurally related to this compound, was explored by Chen et al. (2013). They synthesized a range of derivatives showing significant growth inhibition of ciprofloxacin-resistant P. aeruginosa and methicillin-resistant Staphylococcus aureus, suggesting the antimicrobial relevance of such compounds in combating drug-resistant bacterial infections (Chen et al., 2013).

Neurological Applications

Kepe et al. (2006) utilized a compound structurally related to this compound as a molecular imaging probe to quantify serotonin 1A receptor densities in Alzheimer's disease patients. This research underscores the potential application of such compounds in neuroimaging and the study of neurological diseases (Kepe et al., 2006).

properties

IUPAC Name

4-fluoro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N3O2S/c19-15-1-5-17(6-2-15)23-13-11-22(12-14-23)10-9-21-26(24,25)18-7-3-16(20)4-8-18/h1-8,21H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXOBROEEMAQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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